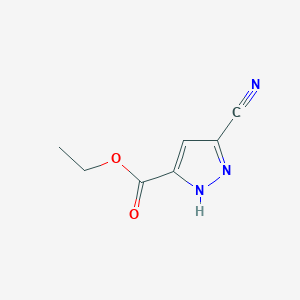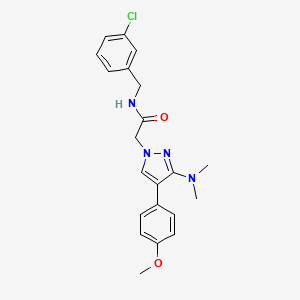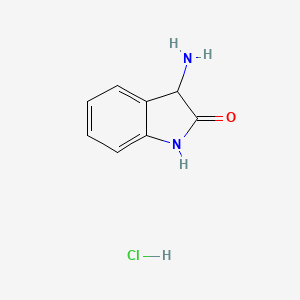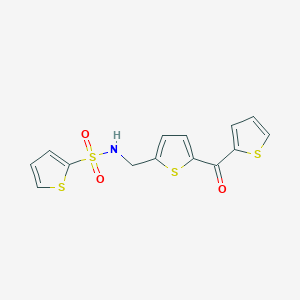
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that features a quinoline core substituted with a fluorine atom and an amino group linked to a 4-ethylphenyl group Additionally, it contains a pyrrolidine ring attached to a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the construction of the quinoline core. One common method involves the cyclization of an appropriate aniline derivative with a fluorinated ketone under acidic conditions to form the quinoline ring. The amino group is then introduced via nucleophilic substitution, followed by the attachment of the 4-ethylphenyl group through a coupling reaction.
The final step involves the introduction of the pyrrolidine ring. This can be achieved by reacting the intermediate quinoline derivative with pyrrolidine in the presence of a suitable catalyst, such as a palladium complex, under mild conditions to form the desired methanone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the amino group or the quinoline ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Due to its structural features, it may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication or transcription. The amino and pyrrolidine groups may enhance binding affinity to proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline: The parent compound, which lacks the additional functional groups present in the target compound.
Fluoroquinolones: A class of antibiotics that also feature a fluorinated quinoline core but with different substituents and mechanisms of action.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-2-15-5-8-17(9-6-15)25-21-18-13-16(23)7-10-20(18)24-14-19(21)22(27)26-11-3-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSVWUFNEMCOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)
![N-(3-chloro-4-methylphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2764777.png)
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2764779.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)


![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)

![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/new.no-structure.jpg)

![N-{[2-({2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}methyl)phenyl]methyl}prop-2-enamide](/img/structure/B2764798.png)
